Src Kinase Inhibitory Potency of the Core Thiazolyl N-Benzyl Acetamide Scaffold: Benchmarking Against Unsubstituted N-Benzyl Analog (Compound 8a)
The closest structurally characterized analog is the unsubstituted N-benzyl derivative 8a, which lacks the 4-methoxy group present on the target compound. In a direct cell-based assay, compound 8a inhibited c-Src kinase with GI₅₀ values of 1.34 μM in NIH3T3/c-Src527F cells and 2.30 μM in SYF/c-Src527F cells [1]. The target compound (CAS 1235286-71-1) bears a 4-methoxy substituent on the N-benzyl ring, which introduces an electron-donating group expected to alter both the electronic character of the aromatic ring and hydrogen-bonding capacity relative to the unsubstituted analog. Direct comparative activity data for the target compound versus 8a are not available in the published literature. This evidence item is therefore classified as class-level inference.
| Evidence Dimension | c-Src kinase inhibition potency |
|---|---|
| Target Compound Data | Not reported in published literature as of 2026-04-29 |
| Comparator Or Baseline | Unsubstituted N-benzyl analog (compound 8a): GI₅₀ = 1.34 μM (NIH3T3/c-Src527F), GI₅₀ = 2.30 μM (SYF/c-Src527F) |
| Quantified Difference | Not determined; structural perturbation introduced by 4-methoxy substitution is expected to modulate potency based on class SAR |
| Conditions | NIH3T3/c-Src527F and SYF/c-Src527F cell-based c-Src kinase inhibition assay |
Why This Matters
Establishes the baseline potency of the core N-benzyl thiazole acetamide scaffold against c-Src kinase, a clinically relevant oncology target, providing a benchmark for evaluating the target compound's potential activity upon experimental characterization.
- [1] Fallah-Tafti A, Foroumadi A, Tiwari R, et al. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. Eur J Med Chem. 2011;46(10):4853-4858. doi:10.1016/j.ejmech.2011.07.050. View Source
